TRPV1 Agonist Potency of Capsianoside I Compared to Capsaicin
Capsianoside I exhibits a distinct functional interaction with the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel compared to capsaicin, the archetypal agonist. In an assay measuring Ca²⁺ flux in HEK293 cells expressing recombinant human TRPV1, Capsianoside I demonstrated an EC₅₀ of 660 nM [1]. This potency is distinct from the higher potency of capsaicin, for which an EC₅₀ of approximately 40 nM is typical in similar recombinant systems [2]. This difference highlights that Capsianoside I cannot be used as a direct substitute for capsaicin in studies requiring potent TRPV1 activation, and vice-versa.
| Evidence Dimension | Agonist activity at recombinant human TRPV1 channel (EC₅₀) |
|---|---|
| Target Compound Data | 660 nM |
| Comparator Or Baseline | Capsaicin (~40 nM) |
| Quantified Difference | Capsianoside I is approximately 16.5-fold less potent than capsaicin. |
| Conditions | Recombinant human TRPV1 expressed in HEK293 cells; increase in intracellular Ca²⁺ concentration measured by Fluo-4-AM dye. |
Why This Matters
This quantitative difference in potency is critical for experimental design, ensuring appropriate dosing and interpretation of TRPV1-mediated signaling studies.
- [1] BindingDB. BDBM50150633 (CHEMBL3769407). View Source
- [2] Smart, D., et al. The endogenous lipid anandamide is a full agonist at the human vanilloid receptor (hVR1). *Br. J. Pharmacol.* 2000, 129 (2), 227-230. View Source
